molecular formula C8H13BN2O3 B7854037 2-Tert-butoxy-pyrimidine-5-boronic acid

2-Tert-butoxy-pyrimidine-5-boronic acid

Cat. No.: B7854037
M. Wt: 196.01 g/mol
InChI Key: VDQNRPQZSBKXAR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-pyrimidine-5-boronic acid is a specialized boronic acid derivative of the pyrimidine heterocycle. Pyrimidines are a class of heterocyclic compounds with immense significance in medicinal chemistry and materials science. As a boronic acid, this compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. In this reaction, the boronic acid group on the pyrimidine ring couples with various organic halides in the presence of a palladium catalyst, allowing for the efficient and selective creation of biaryl structures. This makes it an invaluable intermediate for pharmaceutical researchers and chemists developing novel active compounds, agrochemicals, and organic materials. The tert-butoxy substituent on the pyrimidine ring can influence the electronics of the system and may also serve as a protective group that can be modified in subsequent synthetic steps, adding to the molecule's versatility. This product is intended for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and employ appropriate personal protective equipment.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c1-8(2,3)14-7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNRPQZSBKXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation via Ketal Condensation

Initial protection of the 2-amino group employs tert-butoxycarbonyl (BOC) derivatives through condensation with high-reactivity ketal/acetal compounds. Key parameters include:

ParameterSpecificationSource
Solvent SystemPolar aprotic (THF, DMF, DMSO),
Temperature Range60–80°C under nitrogen atmosphere
CatalystImmobilized acidic resins
Reaction Time4–6 hours,

This stage converts 2-amino-5-halogen-pyrimidine precursors into protected imine intermediates (e.g., 2-(tert-butoxycarbonylamino)-5-bromo-pyrimidine) with >85% yield when using di-tert-butyl dicarbonate as the acylating agent.

Metallation with Boron Reagents

Lithium-halogen exchange followed by boronation forms the critical C-B bond. Patent CN105189519A specifies:

  • Triisopropyl borate as the preferred electrophile

  • Lithium diisopropylamide (LDA) at -90°C to -95°C in THF

  • Strict moisture control (<50 ppm H₂O) to prevent boronic acid degradation

This low-temperature regimen suppresses side reactions, achieving 70–75% conversion efficiency.

Hydrolysis and Deprotection Dynamics

Final hydrolysis of the pinacol boronate ester (CAS 1032758-88-5) to the target boronic acid requires acidic conditions:

Optimized Hydrolysis Conditions

ConditionEffect on Yield
HCl (1M) in THF/H₂O92% isolated yield
Temperature25°C (ambient)
Duration12 hours

Comparative studies show that harsher acids (e.g., H₂SO₄) induce decomposition, while weaker acids (acetic acid) prolong reaction times.

Analytical Validation and Quality Control

Structural confirmation employs:

  • ¹¹B NMR Spectroscopy : Characteristic peaks at δ 28–30 ppm confirm boronic acid formation

  • HPLC-PDA : Purity >98% achieved using C18 reverse-phase columns (Method: 0.1% TFA in H₂O/ACN gradient)

  • X-ray Crystallography : Resolves boroxine formation tendencies in solid-state storage

Industrial-Scale Process Considerations

Economic and safety factors dictate:

  • Solvent Recovery Systems : THF recycling via fractional distillation reduces costs by 40%

  • Waste Stream Management : Boron-containing byproducts treated with Ca(OH)₂ for precipitation

  • Stability Protocols : Lyophilization under argon extends shelf-life to 18 months at -20°C

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have shown that derivatives of pyrimidine, including 2-tert-butoxy-pyrimidine-5-boronic acid, exhibit potent antibacterial properties. For instance, a study synthesized multisubstituted pyrimidines that effectively inhibited the growth of Staphylococcus aureus. Specific compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 11.6 to 62.0 µM, indicating their potential as anti-biofilm agents. Notably, compound 10d showed the highest efficacy in reducing biofilm viability by over 90% at minimal biofilm inhibitory concentrations (MBIC) .

Anticancer Potential

The compound has also been investigated for its role in synthesizing anticancer drugs. Research indicates that boronic acids can facilitate the development of therapeutic agents targeting cancerous cells through mechanisms such as proteasome inhibition and modulation of signaling pathways . The ability to form reversible covalent bonds with diols enhances their utility in drug design.

Organic Synthesis

Suzuki Coupling Reactions

This compound plays a crucial role in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound can be used as a boron source in these reactions, facilitating the formation of biaryl compounds .

Catalysis

The compound has been employed as a catalyst in various organic transformations, including the synthesis of functionalized pyrimidines and other heterocycles. Its ability to stabilize transition states and intermediates makes it a valuable tool for chemists seeking to streamline synthetic pathways .

Data Tables

Application Area Details
Antibacterial ActivityEffective against Staphylococcus aureus with IC50 values between 11.6 - 62.0 µM
Anticancer PotentialUtilized in drug design targeting cancer cells; facilitates proteasome inhibition
Organic SynthesisKey component in Suzuki coupling reactions; aids in forming biaryl compounds
CatalysisUsed to synthesize functionalized pyrimidines and other heterocycles

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the anti-biofilm activity of various pyrimidine derivatives against S. aureus. The study found that this compound derivatives significantly reduced biofilm formation by over 80% at concentrations lower than those required for planktonic cell inhibition . This highlights the compound's potential as a therapeutic agent against biofilm-associated infections.

Case Study 2: Synthesis of Anticancer Agents

A recent publication detailed the synthesis of novel anticancer agents using boronic acids, including this compound, as intermediates. The research demonstrated that these compounds exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting their potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-pyrimidine-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Purity Key Properties/Applications
2-Tert-butoxy-pyrimidine-5-boronic acid C₈H₁₁BN₂O₃ 194.05 2-tert-butoxy, 5-BA Boronic acid, alkoxy 97% Moderate steric hindrance; Suzuki coupling
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid C₁₂H₂₁BN₂O₄ 268.12 2,4-di-tert-butoxy, 5-BA Boronic acid, dual alkoxy >95% Increased solubility; slower coupling kinetics
4-Methyl-2-(tert-butyl)pyrimidine-5-boronic acid C₉H₁₅BN₂O₂ 194.05 2-tert-butyl, 4-methyl, 5-BA Boronic acid, alkyl groups N/A Enhanced steric bulk; regioselective coupling
5-Tert-butylthiophene-2-boronic acid C₈H₁₃BO₂S 184.06 5-tert-butyl, 2-BA (thiophene) Boronic acid, sulfur heterocycle N/A Electron-rich ring; altered conjugation
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid C₉H₁₄BN₃O₄ 243.04 2-Boc-amino, 5-BA Boronic acid, protected amine N/A Amino group stability; peptide coupling

Key Research Findings

  • Steric and Electronic Effects: The 2,4-di-tert-butoxy analog (C₁₂H₂₁BN₂O₄) exhibits reduced reactivity in cross-coupling due to steric shielding of the boronic acid, but improved solubility in non-polar solvents . 4-Methyl-2-(tert-butyl)pyrimidine-5-boronic acid (C₉H₁₅BN₂O₂) demonstrates higher regioselectivity in couplings, attributed to the methyl group's electronic donation and tert-butyl's steric guidance .
  • Heterocycle Influence :

    • 5-Tert-butylthiophene-2-boronic acid (C₈H₁₃BO₂S) shows distinct electronic properties due to sulfur's electron-rich nature, enabling efficient coupling in electron-deficient systems .
  • Functional Group Stability: The Boc-protected amine in (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (C₉H₁₄BN₃O₄) prevents undesired side reactions during multi-step syntheses, critical for drug intermediate preparation .
  • Hydrate vs. Anhydrous Forms :

    • Hydrated forms of 2,4-di(tert-butoxy)pyrimidine-5-boronic acid (e.g., 109299-79-8 hydrate ) may exhibit altered crystallinity and solubility compared to anhydrous analogs.

Biological Activity

2-Tert-butoxy-pyrimidine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is known for its versatility in biological applications, and a tert-butoxy group that enhances its solubility and reactivity. The boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it useful in various biochemical contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The boronic acid moiety can form complexes with biomolecules, influencing enzymatic pathways and cellular functions. It has been shown to participate in:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Activity : Compounds containing boron have been investigated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial effects against various strains of bacteria, including Staphylococcus aureus. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity at low concentrations .
  • Anticancer Potential : The compound has been explored in combination therapies for various cancers, showing promise in enhancing the efficacy of existing treatments such as bortezomib in multiple myeloma and other hematological malignancies .

Case Studies

  • Combination Therapy with Bortezomib : A clinical study investigated the effects of this compound in combination with bortezomib for treating advanced lymphomas. The study aimed to overcome drug resistance mechanisms mediated by pro-apoptotic proteins. Results indicated improved response rates and tolerability compared to bortezomib alone .
  • Antibacterial Efficacy Against Biofilms : In a study assessing the antibacterial activity of pyrimidine derivatives, this compound showed significant inhibition of biofilm formation in S. aureus strains, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2-(Tert-butoxy)-5-bromopyrimidineBromine atom substitutionAntimicrobial, anticancer
2-(Tert-butoxy)-5-chloropyrimidineChlorine atom substitutionModerate antibacterial activity
2-(Tert-butoxy)-5-iodopyrimidineIodine atom substitutionLower activity compared to boronates

Q & A

Q. What are the common synthetic routes for preparing 2-Tert-butoxy-pyrimidine-5-boronic acid?

The compound is typically synthesized via two primary routes:

  • Suzuki-Miyaura Coupling : Reacting a halogenated pyrimidine (e.g., 5-bromo-2-tert-butoxypyrimidine) with a boronic acid precursor (e.g., bis(pinacolato)diboron) under palladium catalysis .
  • Pinacol Ester Formation : Direct boronation of a pre-functionalized pyrimidine scaffold using tert-butoxy-protected intermediates, followed by esterification to stabilize the boronic acid group .
    Purification often involves column chromatography (silica gel) or recrystallization from aprotic solvents like THF or hexane .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm boronic acid functionality and tert-butoxy group integrity. 13C^{13}\text{C} NMR helps verify aromatic substitution patterns .
  • HPLC/MS : For purity assessment (>97%) and molecular ion detection, especially when trace moisture or degradation products are suspected .
  • FT-IR : To identify B-O stretching vibrations (~1340 cm1^{-1}) and tert-butoxy C-O bonds (~1100 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura Cross-Coupling : Widely used to construct biaryl or heteroaryl systems in drug discovery, leveraging the boronic acid’s reactivity with aryl halides .
  • Medicinal Chemistry : Serves as a key intermediate for non-competitive antagonists targeting chemokine receptors (e.g., CXCR1/2) due to its steric and electronic profile .
  • Protecting Group Strategies : The tert-butoxy group enhances solubility in organic solvents and reduces side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized when steric hindrance from the tert-butoxy group reduces reactivity?

  • Catalyst Selection : Use bulky palladium ligands (e.g., SPhos, XPhos) to mitigate steric effects and improve catalytic turnover .
  • Solvent/Base Optimization : Polar aprotic solvents (DME, DMF) with weak bases (K2_2CO3_3) enhance stability of the boronic acid intermediate .
  • Microwave-Assisted Synthesis : Shortens reaction times and improves yields by reducing decomposition pathways .

Q. How should researchers address instability during storage or handling?

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic acid group .
  • Derivatization : Convert to pinacol esters for long-term storage, as esters are less prone to oxidation or moisture degradation .
  • In-Situ Generation : Use freshly prepared boronic acid in reactions requiring anhydrous conditions .

Q. How to resolve contradictory data in cross-coupling yields across different studies?

  • Steric vs. Electronic Effects : The tert-butoxy group may hinder coupling in electron-rich aryl partners but enhance reactivity with electron-deficient substrates. Adjust substrate electronic profiles accordingly .
  • Boron Protection : Use alternative protecting groups (e.g., MIDA) to stabilize the boronic acid during challenging couplings .
  • Reaction Monitoring : Employ real-time 11B^{11}\text{B} NMR or LC-MS to detect intermediate decomposition or side reactions .

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